2-(3,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Description
2-(3,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
Research in the field of heterocyclic chemistry has produced various compounds with significant structural and potentially applicable properties. One such exploration involves the synthesis and characterization of heterocyclic products through reactions involving specific precursors, such as 3-Dimethylamino-2,2-dimethyl-2H-azirine and 4-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-on-1,1-dioxide. These reactions yield nine-membered heterocyclic products in a quantitative yield, underlining a method for generating novel heterocycles with potential applications in material science and pharmaceuticals. The structural elucidation of these new heterocycles has been confirmed through X-ray crystallographic analysis, offering insights into their molecular architecture and the underlying reaction mechanisms (Schläpfer-Dähler, Prewo, Bieri, & Heimgartner, 1984).
Chemical Transformations and Derivatives
The exploration of chemical transformations and the synthesis of novel derivatives form a cornerstone of research into benzothiadiazin dioxides. For instance, the reactivity of certain precursors with sulfamide leads to the formation of 3,4-dihydro 1H-2.1.3-benzothiadiazine-2.2-dioxide, which can further undergo dehydrogenation or react with alkyl halides to yield a variety of derivatives. These transformations are crucial for understanding the chemical behavior of benzothiadiazines and for the development of new compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis (Knollmüller, 1971).
Material Science and Organometallic Chemistry
In material science and organometallic chemistry, the synthesis and characterization of triphenylstannyl derivatives of isothiazol-3(2H)-one 1,1-dioxides, including those derived from benzothiadiazin, highlight the role of these compounds in the development of new materials. The crystal structures of these derivatives reveal interesting molecular interactions and geometries, such as weak tin-oxygen sulfonyl interactions that form helical chains. These findings contribute to the understanding of molecular assembly and the potential for creating novel materials with specific electronic or structural properties (Ng, Das, Zhou, & Mak, 1992).
Potential for Pharmacological Applications
The research on benzothiadiazin derivatives extends into the realm of pharmacology, where the synthesis of novel compounds aims at discovering new therapeutic agents. The generation of sulfene and its application in cycloaddition reactions to create benzothiadiazine dioxides showcases the potential for producing compounds with unique biological activities. These synthetic pathways not only enrich the chemical repertoire of benzothiadiazines but also pave the way for the development of new drugs with improved efficacy and safety profiles (Prajapati, Singh, Mahajan, & Sandhu, 1993).
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-16-9-10-19(4)20(12-16)15-25-22-7-5-6-8-23(22)30(28,29)26(24(25)27)21-13-17(2)11-18(3)14-21/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIRTEKURVXPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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